molecular formula C17H18N4OS B5794202 7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene

7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene

Cat. No.: B5794202
M. Wt: 326.4 g/mol
InChI Key: MIGJKMRKSSDKPT-UHFFFAOYSA-N
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Description

7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[118002,1104,9014,19]henicosa-1(13),2(11),3,9,14,20-hexaene is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound’s intricate structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring purity and consistency. This might include continuous flow reactors and advanced purification techniques to handle the complexity of the compound.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one atom or group in the compound with another, modifying its functionality.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[118002,1104,9

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.

    Biology: Its unique structure might interact with biological molecules in interesting ways, making it a candidate for drug discovery or biochemical studies.

    Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits biological activity.

    Industry: Its properties might make it useful in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene exerts its effects depends on its interactions with molecular targets. These could include enzymes, receptors, or other proteins, where the compound might bind and modulate their activity. The pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[118002,1104,9014,19]henicosa-1(13),2(11),3,9,14,20-hexaene stands out due to its complex ring structure and the presence of multiple heteroatoms, which can impart unique chemical and physical properties

Properties

IUPAC Name

7,7-dimethyl-6-oxa-12-thia-10,15,19,21-tetrazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,9,14,20-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-17(2)7-12-10(8-22-17)6-11-13-14(23-16(11)20-12)15-18-4-3-5-21(15)9-19-13/h6,9H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJKMRKSSDKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C5=NCCCN5C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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